(R)-Pomalidomide-pyrrolidine

PROTAC development CRBN E3 ligase recruitment IKZF1/3 degradation

Choose (R)-Pomalidomide-pyrrolidine for CRBN-recruiting PROTACs requiring precise stereochemical control. The rigid pyrrolidine exit vector constrains linker geometry, reducing empirical optimization vs. flexible PEG-based ligands. Exhibits DC50 of 3 nM and ternary complex half-life >60 min, ensuring sustained degradation of targets like CDK6, IKZF1, IKZF3. Comprehensive analytical certification (chiral purity, LC-MS profiling) eliminates CRBN-antagonist impurities that distort SAR. Ideal for systematic linker optimization in PROTAC discovery.

Molecular Formula C17H18N4O4
Molecular Weight 342.35 g/mol
Cat. No. B12426514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Pomalidomide-pyrrolidine
Molecular FormulaC17H18N4O4
Molecular Weight342.35 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC4CCNC4
InChIInChI=1S/C17H18N4O4/c22-13-5-4-12(15(23)20-13)21-16(24)10-2-1-3-11(14(10)17(21)25)19-9-6-7-18-8-9/h1-3,9,12,18-19H,4-8H2,(H,20,22,23)/t9-,12?/m1/s1
InChIKeyJLKPNBWNCMTSMP-PKEIRNPWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Pomalidomide-pyrrolidine Procurement Guide: CRBN E3 Ligase Ligand for PROTAC Development


(R)-Pomalidomide-pyrrolidine (CAS 2418618-52-5) is a chiral cereblon (CRBN) E3 ubiquitin ligase-recruiting ligand, designed as a functionalized derivative of pomalidomide incorporating a pyrrolidine moiety for conjugation to protein-targeting warheads via linkers to construct proteolysis-targeting chimeras (PROTACs) [1]. With a molecular weight of 342.35 g/mol, this compound serves as a modular building block that retains the glutarimide pharmacophore essential for CRBN binding while providing a defined chemical handle for linker attachment, thereby enabling the rational design of heterobifunctional degraders .

(R)-Pomalidomide-pyrrolidine Substitution Risks: Why Not All Pomalidomide Derivatives Are Interchangeable in PROTAC Design


Substituting (R)-Pomalidomide-pyrrolidine with alternative pomalidomide-based CRBN ligands or different stereoisomers is not scientifically neutral due to three distinct failure modes. First, stereochemical identity at the chiral center dictates the spatial orientation of the conjugated linker and warhead, which directly influences ternary complex geometry and subsequent ubiquitination efficiency—the (S)-enantiomer, for example, yields measurably different degradation kinetics [1]. Second, subtle differences in the exit vector chemistry (pyrrolidine vs. piperazine vs. PEG-based handles) alter linker trajectory and can shift the optimal linker length by several angstroms, affecting degradation potency by orders of magnitude [2]. Third, chromatographic impurities in lower-grade pomalidomide derivatives can act as competitive CRBN antagonists, artificially suppressing apparent DC50 values and misleading structure-activity relationship optimization efforts [3].

(R)-Pomalidomide-pyrrolidine Quantitative Differentiation Evidence vs. Pomalidomide and Analogues


(R)-Pomalidomide-pyrrolidine vs. Pomalidomide: DC50 Comparison in Multiple Myeloma IKZF1/3 Degradation

(R)-Pomalidomide-pyrrolidine demonstrates significantly enhanced degradation efficiency of IKZF1 and IKZF3 transcription factors compared to unmodified pomalidomide in multiple myeloma cell lines. The pyrrolidine-functionalized derivative achieves degradation at 10-fold lower concentrations, reflecting its improved capacity to recruit CRBN and stabilize the ternary complex .

PROTAC development CRBN E3 ligase recruitment IKZF1/3 degradation

(R)-Pomalidomide-pyrrolidine vs. Pomalidomide: Ternary Complex Stability and CRBN Residence Time

The incorporation of the pyrrolidine moiety in (R)-Pomalidomide-pyrrolidine prolongs the stability of the CRBN-ligand-IKZF1/3 ternary complex compared to parent pomalidomide. The extended complex half-life directly correlates with more efficient ubiquitin transfer and subsequent proteasomal degradation of the target protein .

Ternary complex stability CRBN binding kinetics PROTAC linker optimization

(R)-Pomalidomide-pyrrolidine Stereochemistry: R- vs. S-Enantiomer Differential Degradation Activity

Systematic profiling of pomalidomide analogue pairs with C4 and C5 modifications reveals that stereochemical configuration significantly modulates zinc finger (ZF) protein degradation levels. Pairwise comparison of analogues at identical doses demonstrates statistically significant differences in GFP degradation output, confirming that the (R)-enantiomer cannot be substituted with the (S)-enantiomer without altering biological outcome [1].

Chiral resolution PROTAC stereochemistry CRBN ligand optimization

(R)-Pomalidomide-pyrrolidine vs. Generic Pomalidomide Derivatives: Purity-Driven Batch Consistency for PROTAC Screening

Chromatographic impurities in pomalidomide derivatives can act as competitive CRBN antagonists, artificially suppressing the apparent degradation amplitude of PROTAC constructs. Batches that are only 95% pure by UV detection may deliver as little as 60% of the expected degradation due to co-eluting impurities that compete for CRBN binding but fail to form productive ternary complexes [1]. Procuring (R)-Pomalidomide-pyrrolidine with traceable analytical certification mitigates this risk.

PROTAC assay reproducibility purity specifications CRBN ligand quality control

(R)-Pomalidomide-pyrrolidine Optimal Application Scenarios for PROTAC Discovery and Lead Optimization


Scenario 1: Building PROTACs Targeting Hematological Malignancy Drivers (CDK6, IKZF1/3)

Employ (R)-Pomalidomide-pyrrolidine as the CRBN-recruiting module when designing PROTACs against targets relevant to multiple myeloma and other hematological cancers. The compound's enhanced DC50 (3 nM) and extended ternary complex half-life (>60 min) relative to parent pomalidomide make it particularly suitable for degrading oncogenic drivers such as CDK6, IKZF1, and IKZF3, where potent and sustained target depletion is required for cellular efficacy [1].

Scenario 2: Linker Optimization Campaigns Requiring Defined Exit Vector Geometry

Utilize (R)-Pomalidomide-pyrrolidine when systematic linker length and composition optimization is planned. The pyrrolidine moiety provides a rigid, well-defined exit vector that maintains consistent spatial orientation of the conjugated warhead, reducing the degrees of freedom that must be empirically optimized compared to flexible PEG-based CRBN ligands. This predictable geometry accelerates the identification of optimal linker configurations [2].

Scenario 3: High-Throughput PROTAC Screening Where Batch Consistency Is Critical

Select (R)-Pomalidomide-pyrrolidine from suppliers providing comprehensive analytical certification (chiral purity, LC-MS impurity profiling) when conducting large-scale PROTAC library synthesis and screening. Consistent lot-to-lot performance prevents the confounding effects of CRBN-antagonist impurities that can mask true degradation potency and generate misleading structure-activity data [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Pomalidomide-pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.